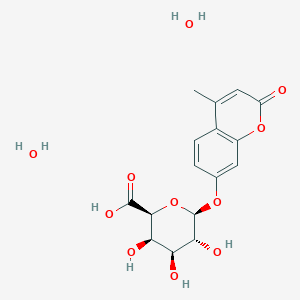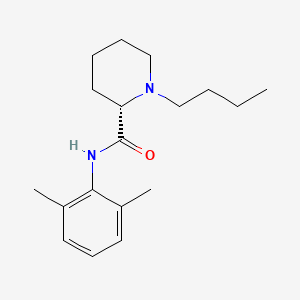
1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate is an acridine derivative. Acridine derivatives are flat, aromatic heterocyclic compounds with hydrophobic nitrogen. They are structurally analogous to anthracene, where the central CH group of the middle benzene ring is replaced by a nitrogen atom .
Métodos De Preparación
1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve multi-step synthesis, starting from simpler organic compounds and employing catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific optoelectronic properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer’s disease .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroacridine-9-carboxylic acid hydrate can be compared with other similar compounds such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its cholinesterase inhibitory activity.
1,2,3,4-Tetrahydroacridine-9-carboxamide: Studied for its electrochemical properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H,16,17);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZKCCMVGRLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzaldehyde,4-hydroxy-3,5-dimethoxy-,2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]hydrazone](/img/structure/B7812778.png)
![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7812797.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B7812808.png)
![1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride](/img/structure/B7812816.png)

![3',4'-Dimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B7812832.png)
